molecular formula C16H22N4O2S B2557855 5-(cyclopentylthio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863002-41-9

5-(cyclopentylthio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2557855
CAS No.: 863002-41-9
M. Wt: 334.44
InChI Key: XILXEHSPXGCETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclopentylthio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a rich structure composed of multiple fused rings

Preparation Methods

Synthetic Routes:

  • Starting Materials: The synthesis typically begins with cyclopentyl thiol, methyl groups, and propyl derivatives.

  • Reaction Conditions: One common approach involves the cyclization of appropriate precursors under acidic or basic conditions, enabling the formation of the fused pyrimidine core.

Industrial Production Methods:
  • Large-Scale Synthesis: Scalable methods often involve batch processes utilizing catalytic hydrogenation or other efficient steps to ensure high yield and purity.

  • Quality Control: Rigorous monitoring of reaction parameters and purification steps such as recrystallization or chromatographic techniques are essential.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, typically forming sulfoxides or sulfones.

  • Reduction: Reduction reactions may convert any present nitro groups to amines.

  • Substitution: Nucleophilic substitution reactions can occur at positions susceptible to leaving groups.

Common Reagents and Conditions:
  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, catalytic hydrogenation.

  • Solvents: Common solvents include dichloromethane, ethanol, and water for varying solubilities and reaction conditions.

Major Products: The major products often include various substituted derivatives depending on the reacting agents, leading to potentially novel compounds for further research.

Scientific Research Applications

  • Biology: Its derivatives may have bioactive properties, enabling studies into their effects on cellular processes or as potential drug candidates.

  • Medicine: Investigations into its pharmacological properties could reveal uses as therapeutic agents, including antimicrobial or antiviral activities.

  • Industry: It could be utilized in manufacturing advanced materials or in agrochemical development.

Mechanism of Action

The mechanism of action typically involves interactions with molecular targets such as enzymes or receptors. It may inhibit or activate specific pathways, depending on its structural modifications and binding affinity.

Comparison with Similar Compounds

Similar Compounds:

  • 5-(Cyclopentylthio)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione: A simpler analogue with fewer fused rings.

  • 5-(Cyclopentylthio)-7-propylpyrimidine-2,4(1H,3H)-dione: Lacks the 1,3-dimethyl groups but retains similar core structure.

Uniqueness: This compound's distinct fused ring structure and specific functional groups confer unique chemical and biological properties, making it particularly valuable in niche research areas.

Does this help cover what you're looking for? Happy to discuss further details if needed.

Properties

IUPAC Name

5-cyclopentylsulfanyl-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-4-7-11-17-13-12(15(21)20(3)16(22)19(13)2)14(18-11)23-10-8-5-6-9-10/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILXEHSPXGCETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=N1)SC3CCCC3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.